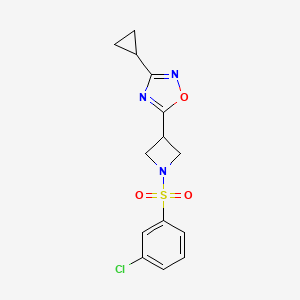

5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole

Description

This compound features a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 3 and a 1-((3-chlorophenyl)sulfonyl)azetidin-3-yl moiety at position 3. The azetidine ring (a four-membered saturated heterocycle) is sulfonylated at the nitrogen, introducing a 3-chlorophenyl group, which likely enhances electronic and steric properties. The oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, making it a common scaffold in medicinal chemistry .

Properties

IUPAC Name |

5-[1-(3-chlorophenyl)sulfonylazetidin-3-yl]-3-cyclopropyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O3S/c15-11-2-1-3-12(6-11)22(19,20)18-7-10(8-18)14-16-13(17-21-14)9-4-5-9/h1-3,6,9-10H,4-5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRANXSIBBJOASC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

Construction of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Final Assembly: The final compound is assembled by coupling the azetidine and oxadiazole intermediates under suitable conditions, often involving condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and azetidine rings.

Reduction: Reduction reactions may target the oxadiazole ring, potentially leading to ring-opening or hydrogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully hydrogenated compounds.

Scientific Research Applications

Case Studies

- A study evaluated the cytotoxic effects of oxadiazole derivatives against multiple cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer cells (MCF-7), reporting IC50 values ranging from 10 to 50 µM .

- Another investigation demonstrated that related oxadiazole derivatives effectively inhibited tumor growth in vivo in mouse models of breast cancer .

Spectrum of Activity

Compounds containing the oxadiazole ring have shown broad-spectrum antimicrobial activity against various bacteria and fungi. Research indicates efficacy against both Gram-positive and Gram-negative bacteria.

Data Summary

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 64 µg/mL |

| Compound C | Candida albicans | 16 µg/mL |

Mechanism

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation. Oxadiazole derivatives have been shown to significantly reduce levels of TNF-alpha and IL-6 in vitro.

Research Findings

Studies have demonstrated that certain oxadiazole derivatives can effectively mitigate inflammatory responses in various cellular models, indicating their potential as therapeutic agents in treating inflammatory diseases .

Other Pharmacological Activities

Beyond anticancer, antimicrobial, and anti-inflammatory effects, research has indicated that oxadiazole derivatives may possess additional pharmacological activities:

- Antiviral : Some studies suggest potential antiviral properties against specific viral strains.

- Antidiabetic : Preliminary data indicate that these compounds may influence glucose metabolism positively.

Mechanism of Action

The mechanism of action of 5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Azetidine/Oxadiazole Moieties

(a) 5-(Azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole

- Structure : Lacks the sulfonyl group and 3-chlorophenyl substitution.

- Molecular Weight : 165.19 g/mol .

- This compound serves as a baseline for evaluating the impact of sulfonylation.

(b) 5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole

- Structure : Features an oxymethyl linker between the azetidine and oxadiazole rings.

- Molecular Formula : C₉H₁₃N₃O₂ .

- Key Differences : The ether linker introduces flexibility, which may alter conformational stability compared to the direct sulfonyl linkage in the target compound.

(c) 5-(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-cyclopropyl-1,2,4-oxadiazole

- Structure : Replaces the sulfonyl group with a triazole ring.

Analogues with Sulfonyl or Chlorophenyl Substitutions

(a) Sch225336 (Bis-sulfone Compound)

- Structure : N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide.

- Key Differences: Dual sulfonyl groups and methoxyphenyl substituents enhance hydrophobicity and electron-withdrawing effects.

(b) 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine

- Structure : Contains a 3-chlorophenyl-isoxazole moiety.

- Key Differences : The isoxazole ring (vs. oxadiazole) and triazole-pyridine system alter electronic properties and steric bulk. This compound is used in stress-related disorders, highlighting the therapeutic relevance of the 3-chlorophenyl group .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Data of Key Compounds

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound | 1,2,4-Oxadiazole | 3-cyclopropyl, 1-((3-Cl-Ph)SO₂)azetidin-3-yl | 375.82 (calc) | Sulfonyl group, azetidine ring |

| 5-(Azetidin-3-yl)-3-cyclopropyl-oxadiazole | 1,2,4-Oxadiazole | 3-cyclopropyl, azetidin-3-yl | 165.19 | Lacks sulfonyl group |

| Sch225336 | Bis-sulfone | Dual methoxyphenyl-sulfonyl | N/A | CB2 receptor selectivity |

| 4-[5-[(1R)-...]pyridine (TT001) | Triazole-Isoxazole | 3-chlorophenyl, pyridine | ~450 (est) | Stress disorder applications |

Key Observations :

Sulfonyl Group Impact : The target compound’s sulfonyl group increases polarity and may improve binding to hydrophobic pockets in biological targets, as seen in Sch225336’s receptor selectivity .

Chlorophenyl Contribution : The 3-chlorophenyl group is a common feature in bioactive compounds (e.g., TT001), suggesting its role in enhancing lipophilicity and target affinity .

Q & A

Basic Research Questions

Q. How can the sulfonylation step in the synthesis of 5-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole be optimized to improve yield?

- Methodology: Use controlled reaction conditions (e.g., anhydrous DMF as solvent, 0–5°C for sulfonyl chloride addition) to minimize hydrolysis of the sulfonyl chloride intermediate. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and optimize stoichiometry (1.2–1.5 equivalents of sulfonyl chloride to azetidine precursor) to account for side reactions .

- Data Analysis: Compare yields under varying conditions (e.g., reaction time, temperature) using HPLC-MS to quantify unreacted starting materials and byproducts.

Q. What spectroscopic techniques are critical for characterizing the azetidine-oxadiazole core structure?

- Techniques:

- NMR: H-NMR (δ 3.8–4.2 ppm for azetidine protons; δ 6.8–7.5 ppm for aromatic protons) and C-NMR (C=O at ~165–170 ppm for oxadiazole) .

- IR: Confirm sulfonyl (S=O stretch at 1150–1350 cm) and oxadiazole (C=N stretch at 1600–1650 cm) groups .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns .

Q. How can initial biological activity screening be designed for this compound?

- Approach: Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates. Include positive controls (e.g., staurosporine for kinases) and measure IC values at concentrations ranging from 1 nM to 100 µM .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between structural analogs of this compound?

- Analysis: Compare substituent effects (e.g., 3-chlorophenyl vs. 4-fluorophenyl sulfonyl groups) using molecular docking (e.g., AutoDock Vina) to predict binding affinities .

- Experimental Validation: Synthesize analogs with systematic substitutions (e.g., halogen, methyl, methoxy) and test in parallel assays to isolate structure-activity relationships (SAR) .

Q. How can the regioselectivity of oxadiazole ring formation be controlled during synthesis?

- Mechanistic Insight: Use DFT calculations (e.g., Gaussian 16) to model cyclocondensation transition states, favoring 1,2,4-oxadiazole over 1,3,4-isomers via thermodynamic control (ΔG < 5 kcal/mol) .

- Experimental Design: Optimize reaction pH (e.g., buffered at pH 4–5) and dehydrating agents (e.g., POCl vs. EDC) to favor desired product .

Q. What computational methods predict metabolic stability of the cyclopropyl-oxadiazole moiety?

- Tools:

- CYP450 Metabolism Prediction: SwissADME or ADMETLab to identify potential oxidation sites (e.g., cyclopropyl ring opening).

- In Vitro Validation: Microsomal stability assays (human liver microsomes, NADPH cofactor) with LC-MS/MS quantification of parent compound degradation .

Q. How are crystallographic data used to validate the stereoelectronic effects of the sulfonylazetidine group?

- Techniques: Single-crystal X-ray diffraction to resolve bond angles (e.g., S–N–C in sulfonamide) and intramolecular interactions (e.g., π-stacking between oxadiazole and chlorophenyl groups) .

- Analysis: Compare experimental data with Cambridge Structural Database (CSD) entries for analogous sulfonamides to identify conformational biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.